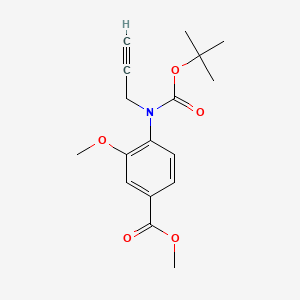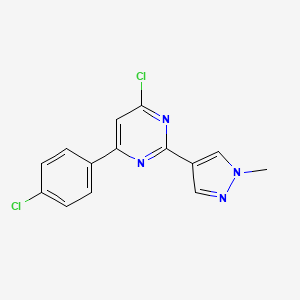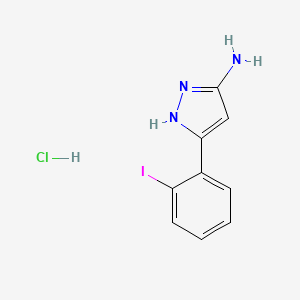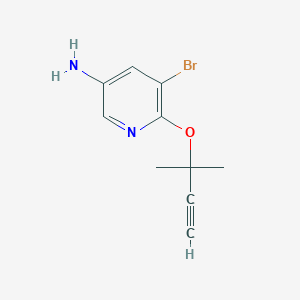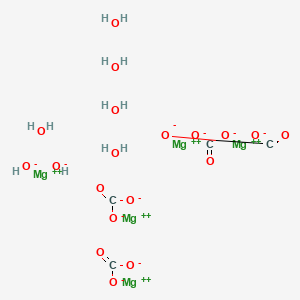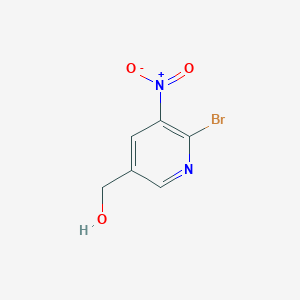
6-Bromo-5-nitropyridine-3-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-nitropyridine-3-methanol is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 5th position, and a methanol group at the 3rd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-nitropyridine-3-methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 3-nitropyridine followed by the introduction of the methanol group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-nitropyridine-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with Pd/C or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
Oxidation: 6-Bromo-5-nitropyridine-3-carboxylic acid.
Reduction: 6-Bromo-5-aminopyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Bromo-5-nitropyridine-3-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-nitropyridine-3-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding, influencing molecular recognition processes .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the methanol group.
6-Bromo-2-methyl-3-nitropyridine: Similar structure with a methyl group instead of a methanol group.
3-Bromo-5-nitropyridine: Similar structure but with different substitution positions .
Uniqueness
6-Bromo-5-nitropyridine-3-methanol is unique due to the presence of the methanol group, which can participate in hydrogen bonding and increase the compound’s solubility in polar solvents. This makes it a versatile intermediate for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C6H5BrN2O3 |
|---|---|
Peso molecular |
233.02 g/mol |
Nombre IUPAC |
(6-bromo-5-nitropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrN2O3/c7-6-5(9(11)12)1-4(3-10)2-8-6/h1-2,10H,3H2 |
Clave InChI |
BNLZZPCTZHFMSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1[N+](=O)[O-])Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


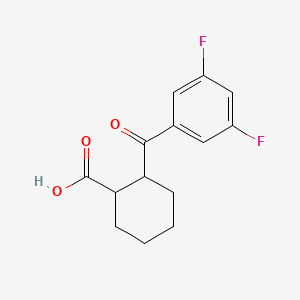
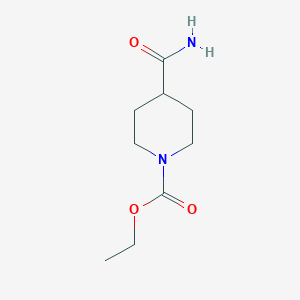
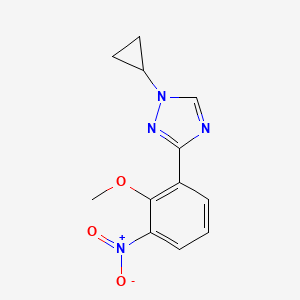
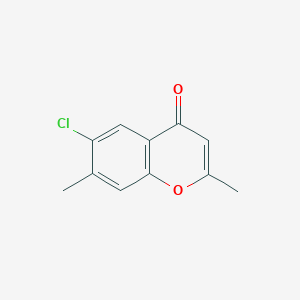
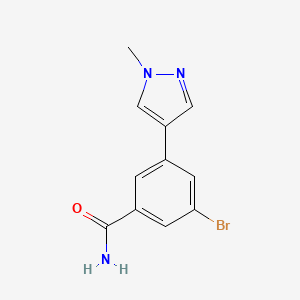

![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
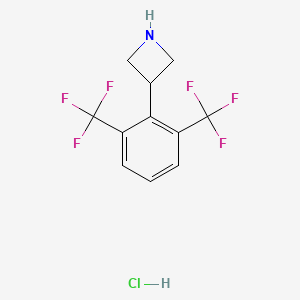
![N-[1-[(2S)-3-[bis(4-methoxyphenyl)-phenyl-methoxy]-2-[2-cyanoethoxy-(diisopropylamino)phosphanyl]oxy-propyl]-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B15338374.png)
